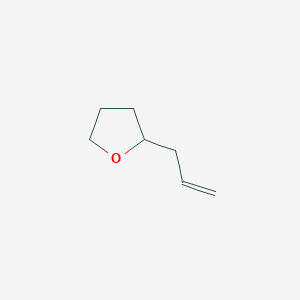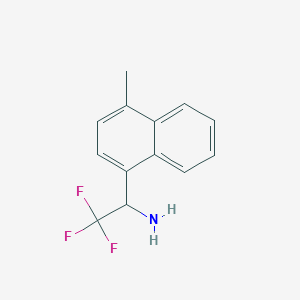
2,2,2-Trifluoro-1-(4-methyl-naphthalen-1-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a naphthalene ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method involves the reaction of 4-methylnaphthalene with trifluoroacetic acid and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one: A related compound with a ketone functional group instead of an amine.
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethanol: An alcohol derivative of the compound.
Uniqueness
2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine functional group, which imparts distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12F3N |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3N/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7,12H,17H2,1H3 |
InChI Key |
SCDLZPHRUUBJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


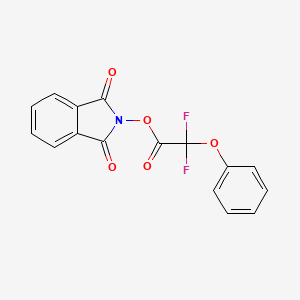
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
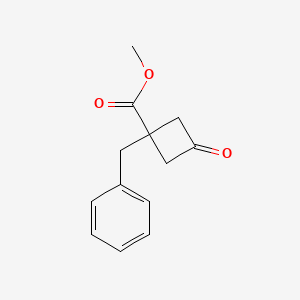
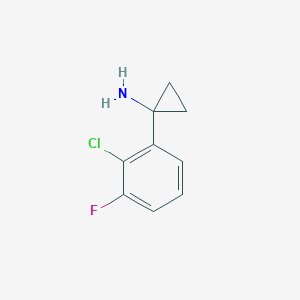
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
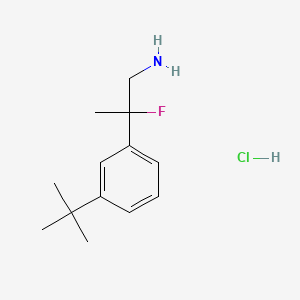
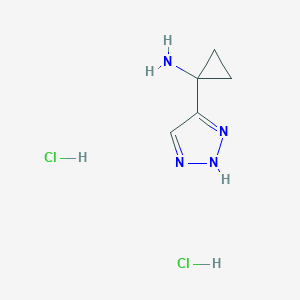

![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

